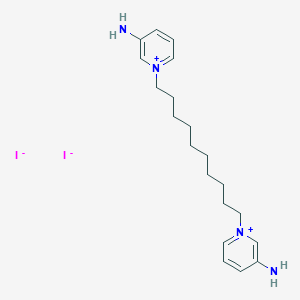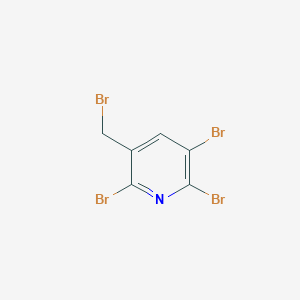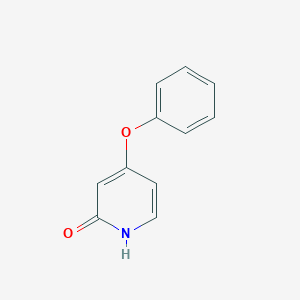
Pyridinium, 1,1'-(1,10-decanediyl)bis[3-amino-, diiodide
描述
Pyridinium, 1,1’-(1,10-decanediyl)bis[3-amino-, diiodide: is a chemical compound with the molecular formula C22H34I2N2 It is a bis-pyridinium compound, meaning it contains two pyridinium rings connected by a decane chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1,1’-(1,10-decanediyl)bis[3-amino-, diiodide typically involves the reaction of 1,10-dibromodecane with 3-aminopyridine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by the pyridinium groups. The resulting product is then treated with hydroiodic acid to form the diiodide salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: Pyridinium, 1,1’-(1,10-decanediyl)bis[3-amino-, diiodide can undergo oxidation reactions, where the amino groups are oxidized to form nitro groups.
Reduction: The compound can also be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or cyanides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridinium compounds.
科学研究应用
Chemistry: Pyridinium, 1,1’-(1,10-decanediyl)bis[3-amino-, diiodide is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: In biological research, this compound is used to study the interactions between pyridinium compounds and biological molecules, such as proteins and nucleic acids.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of Pyridinium, 1,1’-(1,10-decanediyl)bis[3-amino-, diiodide involves its interaction with nicotinic acetylcholine receptors. It acts as an antagonist, inhibiting the binding of acetylcholine and thereby modulating the receptor’s activity. This inhibition affects the release of neurotransmitters such as dopamine, which plays a crucial role in various physiological processes.
相似化合物的比较
- 1,1’-(1,10-Decanediyl)bis[3-methyl-pyridinium iodide (1:2) hydrate
- N,N-Decane-1,10-diyl-bis-3-picolinium diiodide hydrate
Uniqueness: Pyridinium, 1,1’-(1,10-decanediyl)bis[3-amino-, diiodide is unique due to its specific structure, which allows it to interact selectively with nicotinic acetylcholine receptors. This selectivity makes it a valuable tool in studying receptor-mediated signaling pathways and developing targeted therapies.
属性
IUPAC Name |
1-[10-(3-aminopyridin-1-ium-1-yl)decyl]pyridin-1-ium-3-amine;diiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4.2HI/c21-19-11-9-15-23(17-19)13-7-5-3-1-2-4-6-8-14-24-16-10-12-20(22)18-24;;/h9-12,15-18H,1-8,13-14,21-22H2;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIWQTVUYGSDMY-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)CCCCCCCCCC[N+]2=CC=CC(=C2)N)N.[I-].[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32I2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10849669 | |
| Record name | 1,1'-(Decane-1,10-diyl)bis(3-aminopyridin-1-ium) diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58672-74-5 | |
| Record name | 1,1'-(Decane-1,10-diyl)bis(3-aminopyridin-1-ium) diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![7,8-Dihydropyrano[4,3-b]pyridin-5-one](/img/structure/B3273358.png)





![N-[2-nitro-4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B3273400.png)

